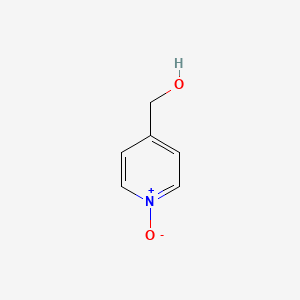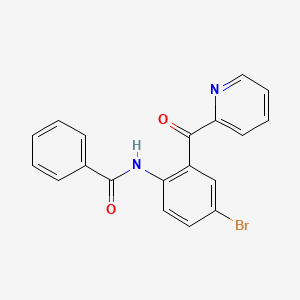
反式-2-十三碳烯-1-醇
概述
描述
trans-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-2-Tridecen-1-ol is used as an intermediate in the synthesis of various complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of oxidation and reduction reactions.
Biology:
Pheromone Research: trans-2-Tridecen-1-ol is studied for its role as a pheromone in certain insect species, aiding in the understanding of insect behavior and communication.
Medicine:
Anticancer Research: Preliminary studies suggest that trans-2-Tridecen-1-ol may have anticancer properties, particularly against breast cancer cells.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its pleasant odor.
作用机制
Target of Action
Trans-2-Tridecen-1-ol is a biochemical reagent . It is primarily used as a biological material or organic compound in life science-related research . .
Mode of Action
It is known to be used in the synthesis of bioactive compounds , suggesting it may interact with its targets to induce certain biological effects.
Biochemical Pathways
As a biochemical reagent used in life science research , it may be involved in various biochemical reactions and pathways, depending on the context of the research.
Result of Action
Given its use in the synthesis of bioactive compounds , it can be inferred that its action may result in the production of these compounds, which could have various molecular and cellular effects.
Action Environment
Trans-2-Tridecen-1-ol is a colorless liquid with a specific odor, insoluble in water but soluble in organic solvents such as ethanol and ether . These properties may influence its action, efficacy, and stability. For instance, its solubility in organic solvents may facilitate its use in certain research contexts. It should be noted that trans-2-tridecen-1-ol may pose certain hazards to the environment, and direct discharge into water sources and soil should be avoided .
生化分析
Biochemical Properties
trans-2-Tridecen-1-ol: plays a significant role in biochemical reactions, particularly as a substrate or intermediate. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in oxidation-reduction reactions where it acts as a substrate for alcohol dehydrogenases. These enzymes catalyze the oxidation of trans-2-Tridecen-1-ol to its corresponding aldehyde, which can further participate in metabolic pathways . The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the conversion of the compound into different biochemical intermediates.
Cellular Effects
The effects of trans-2-Tridecen-1-ol on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, trans-2-Tridecen-1-ol may affect the expression of genes involved in lipid metabolism, thereby altering the lipid profile of cells. Additionally, it can impact cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, trans-2-Tridecen-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, trans-2-Tridecen-1-ol may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of trans-2-Tridecen-1-ol can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, trans-2-Tridecen-1-ol may undergo oxidation or other chemical modifications, leading to the formation of different metabolites. These metabolites can have distinct biological activities, which may contribute to the observed temporal effects. In in vivo studies, the compound’s stability and degradation can also affect its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of trans-2-Tridecen-1-ol vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of trans-2-Tridecen-1-ol may lead to oxidative stress, inflammation, or other pathological conditions in animal models. Threshold effects are often observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
trans-2-Tridecen-1-ol: is involved in various metabolic pathways, including lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. For instance, the oxidation of trans-2-Tridecen-1-ol can lead to the production of fatty acids or other lipid-derived molecules .
Transport and Distribution
The transport and distribution of trans-2-Tridecen-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. For example, trans-2-Tridecen-1-ol may be transported across cell membranes by lipid transporters or binding proteins, which can influence its distribution and biological activity .
Subcellular Localization
The subcellular localization of trans-2-Tridecen-1-ol is an important factor that affects its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, trans-2-Tridecen-1-ol may localize to the endoplasmic reticulum, where it can participate in lipid metabolism or other biochemical processes. Its localization can also influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Dodecene: One common method for synthesizing trans-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. The reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.
Reduction of trans-2-Tridecenal: Another method involves the reduction of trans-2-Tridecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of trans-2-Tridecen-1-ol often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: trans-2-Tridecen-1-ol can undergo oxidation reactions to form trans-2-Tridecenal or trans-2-Tridecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form tridecan-1-ol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group in trans-2-Tridecen-1-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: trans-2-Tridecenal, trans-2-Tridecenoic acid.
Reduction: Tridecan-1-ol.
Substitution: trans-2-Tridecenyl chloride.
相似化合物的比较
trans-2-Decen-1-ol: A shorter chain analog with similar chemical properties but different applications.
trans-2-Hexadecen-1-ol: A longer chain analog with distinct physical and chemical properties.
Uniqueness: trans-2-Tridecen-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly useful in specific industrial and research applications, such as its role in pheromone research and potential anticancer activity.
属性
CAS 编号 |
68480-25-1 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
tridec-2-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3 |
InChI 键 |
VPYJHNADOJDSGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCO |
规范 SMILES |
CCCCCCCCCCC=CCO |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)













